
1-Hydroxy-2-iodoanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-iodoanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl and iodine substituents at the 1 and 2 positions, respectively, on the anthracene-9,10-dione scaffold. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-iodoanthracene-9,10-dione typically involves the iodination of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position. Industrial production methods may involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Analyse Des Réactions Chimiques
1-Hydroxy-2-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Applications De Recherche Scientifique
1-Hydroxy-2-iodoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex anthracene derivatives.
Biology: The compound’s photophysical properties make it useful in studying biological systems.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-iodoanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and iodine substituents. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-iodoanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1-Hydroxyanthraquinone: Lacks the iodine substituent, leading to different reactivity and applications.
2-Iodoanthraquinone: Lacks the hydroxyl group, affecting its chemical behavior and uses.
9,10-Anthraquinone: The parent compound without any substituents, serving as a baseline for comparison.
Propriétés
Numéro CAS |
117638-42-3 |
|---|---|
Formule moléculaire |
C14H7IO3 |
Poids moléculaire |
350.11 g/mol |
Nom IUPAC |
1-hydroxy-2-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H7IO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H |
Clé InChI |
PQJFLQZGQLRSCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




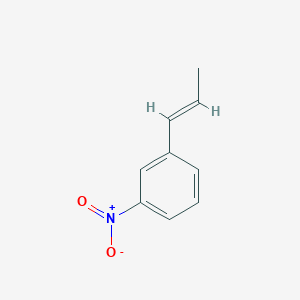




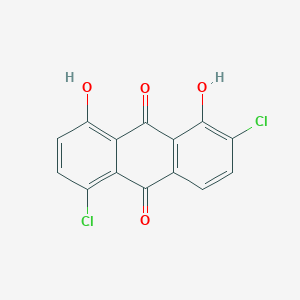
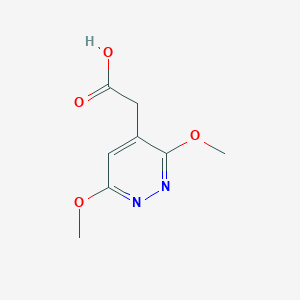
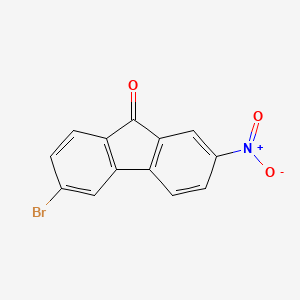
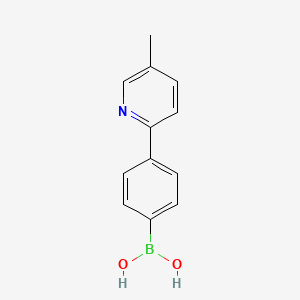

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
